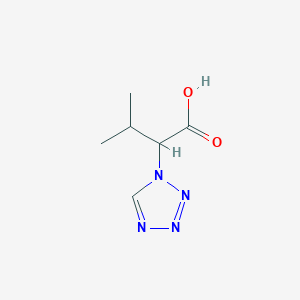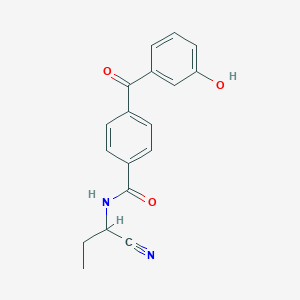
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide, also known as CPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPB is a member of the benzamide family of compounds, which are known to have a wide range of biological activities.
作用机制
The exact mechanism of action of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including histone deacetylases and sirtuins, which are involved in regulating gene expression and cellular metabolism. This compound has also been shown to activate the AMP-activated protein kinase pathway, which plays a key role in cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic effects. This compound has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
实验室实验的优点和局限性
One advantage of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide is its relatively simple synthesis method, which allows for large-scale production. This compound also has a high degree of chemical stability, making it suitable for use in a variety of experimental conditions. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can limit its bioavailability and effectiveness in certain experimental settings.
未来方向
There are many potential future directions for research on N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of this compound's potential use in combination with other drugs or therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in a variety of disease models.
合成方法
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide can be synthesized through a multi-step process involving the condensation of 3-hydroxybenzoic acid with propionyl chloride to form 3-(propionyl-oxy)benzoic acid. This intermediate is then reacted with cyanide ion to form the corresponding nitrile, which is then reduced to the amine using lithium aluminum hydride. Finally, the amine is acylated with 4-(3-hydroxybenzoyl)benzoic acid to yield this compound.
科学研究应用
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has been studied for its potential use in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular research. This compound has been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines in vitro. This compound has also been shown to have neuroprotective effects, reducing neuronal damage in models of Parkinson's disease and Alzheimer's disease. Additionally, this compound has been shown to have cardioprotective effects, reducing myocardial infarct size in models of ischemia-reperfusion injury.
属性
IUPAC Name |
N-(1-cyanopropyl)-4-(3-hydroxybenzoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-15(11-19)20-18(23)13-8-6-12(7-9-13)17(22)14-4-3-5-16(21)10-14/h3-10,15,21H,2H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLASFICQCNEHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Chloro-6-fluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2515169.png)
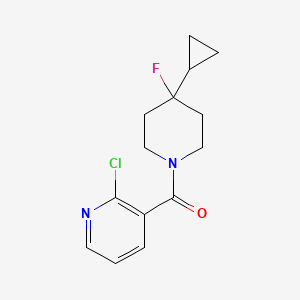

![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2515172.png)
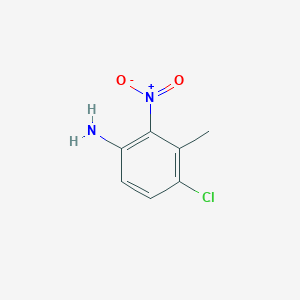
![N-cyclopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2515175.png)

![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2515179.png)

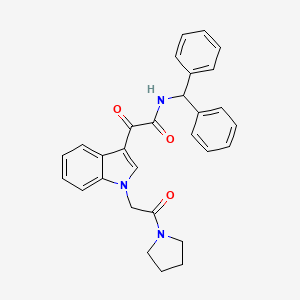
![4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde](/img/structure/B2515187.png)
![2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2515189.png)

